

# A Comparative Guide to Toxic Equivalency Factors for Pyralene Mixtures

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## Compound of Interest

Compound Name: *Pyralene*

Cat. No.: *B1238529*

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This guide provides a comprehensive comparison of Toxic Equivalency Factors (TEFs) for **Pyralene** mixtures, which are commercial mixtures of polychlorinated biphenyls (PCBs). Given that "**Pyralene**" is a trade name often used for mixtures similar to the Aroclor series, this guide uses Aroclor 1260 as a representative example to demonstrate the calculation of Toxic Equivalence (TEQ). The TEQ is a measure of the dioxin-like toxicity of a mixture, expressed as an equivalent concentration of the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).

This guide presents the evolution of TEF values established by the World Health Organization (WHO) in 1998, 2005, and 2022, and illustrates how these changes in scientific consensus impact the risk assessment of these complex mixtures.

## Data Presentation: A Comparative Analysis of Aroclor 1260

The following tables summarize the congener composition of Aroclor 1260 and the corresponding TEF values for the 12 dioxin-like PCBs as determined by the WHO in 1998, 2005, and 2022. The TEQ for the mixture is calculated for each set of TEF values, providing a direct comparison of the estimated toxicity over time.

Table 1: Congener Composition of Dioxin-Like PCBs in Aroclor 1260 and WHO Toxic Equivalency Factors (TEFs)

| PCB Congener                      | IUPAC No. | Congener Composition in Aroclor 1260 (Weight %) | WHO 1998 TEF | WHO 2005 TEF | WHO 2022 TEF |
|-----------------------------------|-----------|---|--------------|--------------|--------------|
| 3,3',4,4'-Tetrachlorobiphenyl     | 77        | 0.00  | 0.0001       | 0.0001       | 0.0001       |
| 3,4,4',5-Tetrachlorobiphenyl      | 81        | 0.00  | 0.0001       | 0.0003       | 0.0003       |
| 2,3,3',4,4'-Pentachlorobiphenyl   | 105       | 0.33  | 0.0001       | 0.00003      | 0.00003      |
| 2,3,4,4',5-Pentachlorobiphenyl    | 114       | 0.00  | 0.0005       | 0.00003      | 0.00003      |
| 2,3',4,4',5-Pentachlorobiphenyl   | 118       | 1.10  | 0.0001       | 0.00003      | 0.00003      |
| 2',3,4,4',5-Pentachlorobiphenyl   | 123       | 0.00  | 0.0001       | 0.00003      | 0.00003      |
| 3,3',4,4',5-Pentachlorobiphenyl   | 126       | 0.00  | 0.1          | 0.1          | 0.03         |
| 2,3,3',4,4',5-Hexachlorobiphenyl  | 156       | 0.44  | 0.0005       | 0.00003      | 0.00003      |
| 2,3,3',4,4',5'-Hexachlorobiphenyl | 157       | 0.28  | 0.0005       | 0.00003      | 0.00003      |

|  |     |      |         |         |         |
|--|-----|------|---------|---------|---------|
| 2,3',4,4',5,5'-<br>Hexachlorobi<br>phenyl    | 167 | 0.15 | 0.00001 | 0.00003 | 0.00003 |
| 3,3',4,4',5,5'-<br>Hexachlorobi<br>phenyl    | 169 | 0.00 | 0.01    | 0.03    | 0.03    |
| 2,3,3',4,4',5,5'-<br>Heptachlorobi<br>phenyl | 189 | 0.07 | 0.0001  | 0.00003 | 0.00003 |

Source for Aroclor 1260 congener composition: Frame, G. M. (1997). A collaborative study of 209 PCB congeners and 6 Aroclors on 20 different HRGC columns. 2. The complete Aroclor congener distributions.

Table 2: Comparison of Total Toxic Equivalency (TEQ) for Aroclor 1260 using 1998, 2005, and 2022 WHO-TEFs

| WHO TEF Year | Total TEQ (per unit mass of Aroclor 1260) |
|--------------|---|
| 1998         | 3.82E-06                                  |
| 2005         | 1.02E-06                                  |
| 2022         | 1.02E-06                                  |

## Experimental Protocols

The determination of TEFs is a multi-step process that relies on in vivo and in vitro bioassays to establish the Relative Potency (REP) of a specific congener compared to TCDD.

### 1. In Vivo Bioassays:

- **Methodology:** Laboratory animals, typically rats or mice, are exposed to different doses of a specific PCB congener or to TCDD. A range of toxicological endpoints are then measured, including effects on the immune system, reproductive system, and developmental processes.

The dose of the congener that produces a specific toxic effect is compared to the dose of TCDD that produces the same effect to calculate the REP.

- Key Endpoints:
  - Thymic atrophy
  - Body weight loss
  - Induction of cytochrome P450 enzymes (e.g., CYP1A1)
  - Developmental and reproductive toxicity

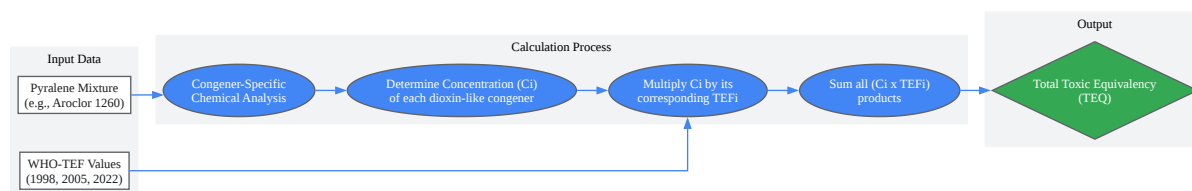
## 2. In Vitro Bioassays:

- Methodology: These assays use cultured cells that are genetically modified to produce a measurable response when they are exposed to dioxin-like compounds. A common method is the Chemically Activated LUCiferase gene eXpression (CALUX) bioassay. In this assay, cells are engineered to produce the enzyme luciferase upon activation of the aryl hydrocarbon receptor (AhR) by a dioxin-like compound. The amount of light produced is proportional to the dioxin-like activity of the sample.
- Key Assays:
  - CALUX Bioassay: Measures the induction of a reporter gene (luciferase) linked to the AhR signaling pathway.
  - EROD (Ethoxyresorufin-O-deethylase) Assay: Measures the induction of the CYP1A1 enzyme, which is regulated by the AhR.

## 3. Derivation of TEFs:

An expert panel, convened by the WHO, evaluates the entire body of REP data from both in vivo and in vitro studies. The final TEF value for a congener is a consensus value based on the available scientific evidence, with more weight typically given to in vivo data from long-term studies.

## Mandatory Visualization



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Caption: Workflow for calculating the Toxic Equivalency (TEQ) of a **Pyralene** mixture.

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